molecular formula C14H18FNO2S B2892430 3-fluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide CAS No. 2034332-56-2

3-fluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide

Cat. No.: B2892430
CAS No.: 2034332-56-2
M. Wt: 283.36
InChI Key: CUPUMYMBMOBDEN-UHFFFAOYSA-N
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Description

3-fluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C14H18FNO2S and its molecular weight is 283.36. The purity is usually 95%.
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Scientific Research Applications

Imaging and Diagnostic Applications

One of the significant applications of fluorine-containing benzamide analogs, including compounds structurally related to 3-fluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide, is in the field of diagnostic imaging. These compounds have been evaluated as potential ligands for positron emission tomography (PET) imaging to assess the sigma-2 receptor status in solid tumors. For instance, fluorine-18-labeled benzamide analogues have shown high tumor uptake and acceptable tumor/normal tissue ratios in biodistribution studies, indicating their potential for imaging the sigma2 receptor status of solid tumors (Tu et al., 2007).

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles play a crucial role in pharmaceutical and agrochemical industries, and compounds like this compound can be used as precursors or intermediates in their synthesis. For example, the synthesis of various types of fluorinated heterocycles has been achieved via rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate, demonstrating the synthetic potential of these protocols (Wu et al., 2017).

Neurological Research

Compounds structurally similar to this compound have been used in neurological research, particularly in studying brain diseases such as Alzheimer's. For instance, a selective serotonin 1A molecular imaging probe was used in conjunction with PET for quantifying receptor densities in Alzheimer's disease patients, revealing significant receptor density decreases that correlate with clinical symptoms (Kepe et al., 2006).

Antimicrobial and Antitumor Applications

Furthermore, derivatives of benzamides, including those with fluorine substitutions, have been explored for their antimicrobial and antitumor activities. For instance, studies on benzamide neuroleptics with fluorine substitutions have highlighted their synthesis and potential application in targeting neurological pathways or disorders (Mukherjee, 1991).

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary target, it’s challenging to describe its exact mode of action. Based on its structural similarity to other benzamide derivatives, it’s plausible that it could interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Benzamide derivatives have been known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .

Pharmacokinetics

Its solubility in ethanol suggests that it might be well-absorbed in the gastrointestinal tract if administered orally. Its distribution, metabolism, and excretion would depend on factors such as its molecular size, polarity, and the presence of specific transporters in the body.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, its solubility might be affected by the pH of the environment, which could in turn influence its absorption and distribution in the body .

Properties

IUPAC Name

3-fluoro-N-[(4-methoxythian-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2S/c1-18-14(5-7-19-8-6-14)10-16-13(17)11-3-2-4-12(15)9-11/h2-4,9H,5-8,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPUMYMBMOBDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.